molecular formula C17H17N3 B2527457 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile CAS No. 1545906-63-5

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile

Cat. No.: B2527457
CAS No.: 1545906-63-5
M. Wt: 263.344
InChI Key: WFVAEAPUPGPKFE-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline or tetrahydro-β-carboline by the condensation of a β-arylethylamine with an aldehyde or ketone . This reaction is often followed by cyclization and oxidation steps to form the final product.

Industrial Production Methods

Industrial production of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring structure but differ in the substituents attached to the ring.

    Pyrroloquinoline derivatives: These compounds contain a pyrroloquinoline ring system and exhibit similar biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of the octahydrocyclopenta[c]pyrrol-2-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-9-14-8-17(19-16-7-2-1-6-15(14)16)20-10-12-4-3-5-13(12)11-20/h1-2,6-8,12-13H,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAEAPUPGPKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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